2-(2-Chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione
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Overview
Description
2-(2-chlorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chlorophenyl group and a tetrahydroisoquinoline core, which are known for their significant biological and pharmacological activities.
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalysts and specific reaction conditions to optimize yield and purity. For instance, the use of acidic or basic catalysts can facilitate the cyclization process, while maintaining the reaction temperature and pressure within specific ranges ensures the desired product formation.
Chemical Reactions Analysis
2-(2-chlorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups using reagents like sodium hydroxide or ammonia.
Scientific Research Applications
2-(2-chlorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its structural similarity to other bioactive isoquinoline derivatives.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
2-(2-chlorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be compared with other isoquinoline derivatives, such as:
2-(2-chlorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the dione functionality, which may result in different biological activities.
2-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione: Similar structure but without the dimethyl groups, potentially affecting its reactivity and biological properties.
The uniqueness of 2-(2-chlorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
329269-37-6 |
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Molecular Formula |
C17H14ClNO2 |
Molecular Weight |
299.7 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione |
InChI |
InChI=1S/C17H14ClNO2/c1-17(2)12-8-4-3-7-11(12)15(20)19(16(17)21)14-10-6-5-9-13(14)18/h3-10H,1-2H3 |
InChI Key |
ZUWUBMKCDVTZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl)C |
solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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